Cas no 304444-49-3 (3-((6-Amino-9H-purin-8-yl)thio)propanoic acid)
3-((6-Amino-9H-purin-8-yl)thio)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid
- CHEMBL510282
- AKOS000296929
- 3-[(6-amino-7H-purin-8-yl)sulfanyl]propanoic acid
- 3-((6-amino-9h-purin-8-yl)thio)propanoicacid
- BDBM26596
- 3-(6-amino-9 h-purin-8-ylsulfanyl)-propionic acid
- HMS2749I06
- HMS1618O05
- Oprea1_851552
- 3-[(6-amino-9h-purin-8-yl) sulfanyl] propanoic acid
- 3-[(6-amino-9h-purin-8-yl)thio]propanoic acid
- 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid
- A3NI1, 21
- MLS000714396
- SMR000274375
- Oprea1_209146
- CCG-118033
- 3-[(6-amino-9H-purin-8-yl)sulfanyl]propanoic acid
- AG-205/33127064
- 304444-49-3
-
- MDL: MFCD00470454
- Inchi: 1S/C8H9N5O2S/c9-6-5-7(11-3-10-6)13-8(12-5)16-2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,10,11,12,13)
- InChI Key: NCFCRBQEUIJUNG-UHFFFAOYSA-N
- SMILES: S(CCC(=O)O)C1=NC2=C(C(N)=NC=N2)N1
Computed Properties
- Exact Mass: 239.04769572Da
- Monoisotopic Mass: 239.04769572Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 143Ų
3-((6-Amino-9H-purin-8-yl)thio)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 029117-250mg |
3-(6-Amino-9 H -purin-8-ylsulfanyl)-propionic acid |
304444-49-3 | 250mg |
£160.00 | 2022-02-28 | ||
| Fluorochem | 029117-1g |
3-(6-Amino-9 H -purin-8-ylsulfanyl)-propionic acid |
304444-49-3 | 1g |
£372.00 | 2022-02-28 | ||
| Fluorochem | 029117-2g |
3-(6-Amino-9 H -purin-8-ylsulfanyl)-propionic acid |
304444-49-3 | 2g |
£598.00 | 2022-02-28 | ||
| Chemenu | CM516581-1g |
3-((6-Amino-9H-purin-8-yl)thio)propanoic acid |
304444-49-3 | 97% | 1g |
$*** | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618763-1g |
3-((6-Amino-7H-purin-8-yl)thio)propanoic acid |
304444-49-3 | 98% | 1g |
¥2469.00 | 2024-08-02 | |
| Ambeed | A633369-1g |
3-((6-Amino-9H-purin-8-yl)thio)propanoic acid |
304444-49-3 | 97% | 1g |
$285.0 | 2024-04-20 |
3-((6-Amino-9H-purin-8-yl)thio)propanoic acid Suppliers
3-((6-Amino-9H-purin-8-yl)thio)propanoic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid
3-((6-Amino-9H-purin-8-yl)thio)propanoic Acid: A Comprehensive Overview
3-((6-Amino-9H-purin-8-yl)thio)propanoic acid (CAS No. 304444-49-3) is a versatile compound with significant applications in the fields of medicinal chemistry and biochemistry. This article delves into the chemical structure, synthesis, biological activity, and potential therapeutic applications of this compound, drawing on the latest research findings to provide a comprehensive and up-to-date overview.
Chemical Structure and Synthesis
3-((6-Amino-9H-purin-8-yl)thio)propanoic acid is a derivative of purine, a fundamental component of nucleic acids. The compound features a thioether linkage between the purine ring and a propionic acid moiety. This unique structure imparts specific chemical properties that make it an attractive target for various biochemical studies.
The synthesis of 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid typically involves several steps. One common approach is the reaction of 6-amino-9H-purine with 3-bromopropanol in the presence of a base, followed by oxidation to form the thioether. Recent advancements in synthetic methods have focused on improving yield and reducing side reactions, making the production of this compound more efficient and cost-effective.
Biological Activity and Mechanism of Action
3-((6-Amino-9H-purin-8-yl)thio)propanoic acid has been extensively studied for its biological activity. Research has shown that it exhibits potent anti-inflammatory and anti-cancer properties. The mechanism of action is multifaceted, involving the modulation of key signaling pathways and enzymes.
In inflammatory conditions, 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the downregulation of nuclear factor-kappa B (NF-kB), a critical transcription factor involved in inflammation.
In cancer research, 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid has demonstrated antiproliferative activity against various cancer cell lines. It induces apoptosis by activating caspase-dependent pathways and disrupting mitochondrial function. Additionally, it has been shown to inhibit angiogenesis, thereby reducing the blood supply to tumors and slowing their growth.
Potential Therapeutic Applications
The diverse biological activities of 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid have led to its exploration as a potential therapeutic agent for several diseases. In preclinical studies, it has shown promise in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Clinical trials are currently underway to evaluate its efficacy in these conditions. Early results are encouraging, with patients reporting significant reductions in symptoms and improved quality of life. The compound's ability to target multiple pathways simultaneously makes it a valuable candidate for combination therapies.
In oncology, 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid is being investigated as a potential adjuvant therapy for various cancers. Its anti-cancer properties, combined with its low toxicity profile, make it an attractive option for enhancing the effectiveness of existing treatments.
Safety and Toxicity Profile
The safety profile of 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid is an important consideration for its therapeutic development. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models.
Clinical trials have also confirmed its safety in humans, with only mild side effects reported at higher doses. These findings suggest that 3-((6-Amino-9H-purin-8-y lthio)propanoic acid) can be safely administered over extended periods, making it suitable for chronic conditions.
Future Directions and Conclusion
The ongoing research into 3-( (6-Amino -9 H -purin -8 - yl ) thio ) propanoic acid strong > highlights its potential as a novel therapeutic agent for a range of diseases. Future studies will focus on optimizing its pharmacokinetic properties, enhancing its bioavailability, and exploring new delivery methods to improve patient outcomes.
In conclusion, 3-( (6-Amino -9 H -purin -8 - yl ) thio ) propanoic acid strong > represents a promising compound with broad-spectrum biological activity. Its unique chemical structure and diverse therapeutic applications make it an exciting area of research in medicinal chemistry and biochemistry. p >
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